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Compound of Interest

Compound Name: 4-Bromo-1,3-benzodioxole

Cat. No.: B1272940 Get Quote

This guide provides a detailed overview of the spectroscopic data for 4-Bromo-1,3-
benzodioxole (CAS No: 6698-13-1), a key intermediate in the synthesis of various organic

compounds. The document is intended for researchers, scientists, and professionals in drug

development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 4-Bromo-1,3-benzodioxole. Where experimental data is not

readily available, predicted values based on structure-property relationships and data from

analogous compounds are provided.

¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.95 d 1H Ar-H

~6.80 d 1H Ar-H

~6.75 t 1H Ar-H

5.98 s 2H O-CH₂-O
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Note: Predicted chemical shifts are based on the analysis of substituted benzene and

benzodioxole derivatives. The aromatic protons are expected to be in the 6.7-7.0 ppm range,

with splitting patterns determined by their coupling constants.

¹³C NMR (Carbon-13 NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~148.0 Ar-C-O

~146.5 Ar-C-O

~125.0 Ar-C-H

~115.5 Ar-C-Br

~110.0 Ar-C-H

~108.5 Ar-C-H

101.5 O-CH₂-O

Note: Predicted chemical shifts are based on established substituent effects on the

benzodioxole ring. The carbon attached to the bromine atom is expected to be significantly

shielded.

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2900 Medium
Aliphatic C-H stretch (O-CH₂-

O)

~1600, ~1480 Strong
Aromatic C=C skeletal

vibrations

~1250 Strong Asymmetric C-O-C stretch

~1040 Strong Symmetric C-O-C stretch

~800-600 Strong C-Br stretch

MS (Mass Spectrometry) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

200/202 High
[M]⁺ and [M+2]⁺ (Molecular ion

peak, bromine isotopes)

172/174 Moderate [M - CO]⁺

121 Moderate [M - Br]⁺

93 Moderate [M - Br - CO]⁺

65 High [C₅H₅]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 10-20 mg of 4-Bromo-1,3-benzodioxole.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Pulse Program: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Spectral Width: 0-220 ppm

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film):

Dissolve a small amount of 4-Bromo-1,3-benzodioxole in a volatile solvent (e.g.,

dichloromethane).

Apply a drop of the solution onto a KBr or NaCl salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Instrument Parameters (FT-IR):

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mode: Transmittance

Data Acquisition and Processing:

Record a background spectrum of the clean salt plate.

Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final IR spectrum.
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Mass Spectrometry (MS)
Sample Introduction:

Introduce a dilute solution of 4-Bromo-1,3-benzodioxole in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Instrument Parameters (EI-MS):

Ionization Source: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50-300

Data Acquisition and Analysis:

Acquire the mass spectrum.

Identify the molecular ion peak and its isotopic pattern.

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of an organic compound like 4-Bromo-1,3-benzodioxole.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-1,3-benzodioxole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272940#spectroscopic-data-of-4-bromo-1-3-
benzodioxole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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